1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro-
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Overview
Description
1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- is a specialized chemical compound with the molecular formula C4H8Cl2O4S2. This compound is characterized by the presence of sulfonyl chloride groups and octafluoro substituents, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- typically involves the reaction of 1,4-butanediol with chlorosulfonic acid, followed by fluorination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines and alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanedisulfonyl dichloride: Lacks the octafluoro substituents, making it less reactive in certain applications.
1,1,2,2,3,3,4,4-Octafluorobutane: Does not contain sulfonyl chloride groups, limiting its use in sulfonylation reactions.
1,4-Butanediol: A precursor in the synthesis of 1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro-, but lacks the sulfonyl chloride functionality.
Uniqueness
The uniqueness of 1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- lies in its combination of sulfonyl chloride groups and octafluoro substituents. This combination enhances its reactivity and makes it a versatile reagent in various chemical and industrial applications .
Properties
CAS No. |
105214-13-9 |
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Molecular Formula |
C4Cl2F8O4S2 |
Molecular Weight |
399.1 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonyl chloride |
InChI |
InChI=1S/C4Cl2F8O4S2/c5-19(15,16)3(11,12)1(7,8)2(9,10)4(13,14)20(6,17)18 |
InChI Key |
YTQKRFHUQIIFJB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)S(=O)(=O)Cl)(F)F |
Origin of Product |
United States |
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